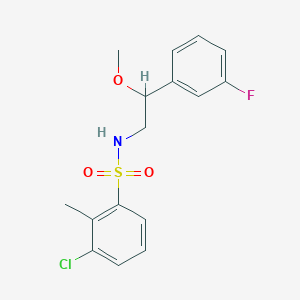

3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide

Description

3-Chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-2-methyl-substituted aromatic ring and an N-linked 2-(3-fluorophenyl)-2-methoxyethyl group. The presence of fluorine and chlorine atoms may enhance lipophilicity and metabolic stability, while the methoxy group could influence electronic properties and binding affinity.

Properties

IUPAC Name |

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3S/c1-11-14(17)7-4-8-16(11)23(20,21)19-10-15(22-2)12-5-3-6-13(18)9-12/h3-9,15,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSUIYISKXJSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClFNO3S. The compound features a sulfonamide group, which is known for its antimicrobial properties, and a fluorophenyl moiety that may enhance its biological activity.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can possess anticancer properties. The incorporation of a fluorophenyl group may enhance the selectivity and potency of the compound against cancer cells. For instance, a study demonstrated that similar sulfonamide compounds showed inhibitory effects on tumor growth in various cancer cell lines, suggesting that this compound could exhibit similar effects.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Dihydropteroate Synthase : Like other sulfonamides, it may inhibit the enzyme involved in folate synthesis in bacteria.

- Induction of Apoptosis : Potential anticancer activity may involve triggering programmed cell death in malignant cells.

- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity Assessment : In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClFNO3S |

| Antibacterial Activity (MIC) | 10 µg/mL against S. aureus |

| Anticancer IC50 (MCF-7) | 15 µM |

| Solubility | Soluble in DMSO |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Halogen Positioning : The target compound’s 3-Cl and 3-F substituents contrast with analogs like , which features 5-F and 3-Cl on separate rings. Halogen positioning influences electronic effects and steric interactions in receptor binding .

- Heterocyclic vs. Aromatic Moieties : The furyl and thienyl groups in introduce sulfur and oxygen heteroatoms, which may alter redox properties compared to the target’s purely aromatic substituents.

Physicochemical Properties

- Molecular Weight and logP :

- Solubility : The hydroxypropyl group in and hydroxyl in improve aqueous solubility compared to the target compound’s methoxyethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.